molecular formula C17H16N2OS2 B2743103 3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile CAS No. 1705068-05-8

3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile

Cat. No.: B2743103
CAS No.: 1705068-05-8
M. Wt: 328.45
InChI Key: NIIKITNBARMPAF-UHFFFAOYSA-N
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Description

3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile is a complex organic compound that features a thiophene ring, a thiazepane ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile typically involves multiple steps. One common method includes the lithiation of 3-bromothiophene with n-butyllithium at low temperatures, followed by the addition of elemental sulfur and subsequent reaction with 4-(2-bromoacetyl)-benzonitrile . This multi-step reaction results in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the nitrile group can produce the corresponding amine.

Scientific Research Applications

3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to engage in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzonitrile stands out due to its combination of a thiophene ring, a thiazepane ring, and a benzonitrile group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c18-12-13-3-1-4-14(11-13)17(20)19-7-6-16(22-10-8-19)15-5-2-9-21-15/h1-5,9,11,16H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIKITNBARMPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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